2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzoyl group with methoxy substituents
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase , a key enzyme involved in neurotransmission.
Mode of Action
Based on the structure and the known activity of similar compounds, it may interact with its target enzyme, acetylcholinesterase, and inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Biochemical Pathways
The compound likely affects the cholinergic neurotransmission pathway by inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. The downstream effects of this could include enhanced neurotransmission, potentially impacting cognitive function.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft due to the inhibition of acetylcholinesterase . This could lead to enhanced cholinergic neurotransmission, potentially improving cognitive function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine structure.
Introduction of the Benzoyl Group: The benzoyl group with methoxy substituents is introduced via an acylation reaction, typically using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Final Coupling: The piperazine intermediate is coupled with the pyrimidine ring under conditions that facilitate nucleophilic substitution, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones from methoxy groups.
Reduction: Formation of alcohols from the benzoyl carbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their interactions with adrenergic receptors.
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester: Another compound with a piperazine ring, used in various synthetic applications.
Uniqueness
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted benzoyl group and pyrimidine ring differentiate it from other piperazine-containing compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-17-15-21(26-9-5-4-6-10-26)25-23(24-17)28-13-11-27(12-14-28)22(29)18-7-8-19(30-2)20(16-18)31-3/h7-8,15-16H,4-6,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXOMEWCZQLDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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